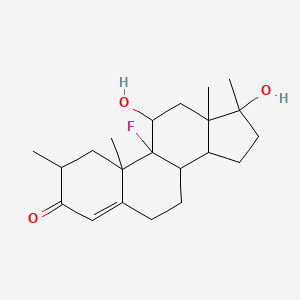![molecular formula C14H16Cl2N2O2 B14752292 2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide CAS No. 948895-19-0](/img/structure/B14752292.png)
2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide involves several steps. One common synthetic route includes the reaction of 2,6-dichlorobenzoyl chloride with 4-oxopiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,6-Dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,6-Dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
2,6-Dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide can be compared with similar compounds such as:
2,6-Dichloro-N-phenylaniline: This compound has anti-Candida albicans activity and acts as a COX inhibitor.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Used in various chemical reactions and processes.
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: A potent TYK2 inhibitor with applications in research.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from these similar compounds.
Properties
CAS No. |
948895-19-0 |
|---|---|
Molecular Formula |
C14H16Cl2N2O2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-2-1-3-12(16)13(11)14(20)17-6-9-18-7-4-10(19)5-8-18/h1-3H,4-9H2,(H,17,20) |
InChI Key |
MFORSJILGGYPOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CCNC(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)

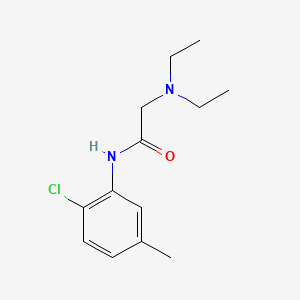

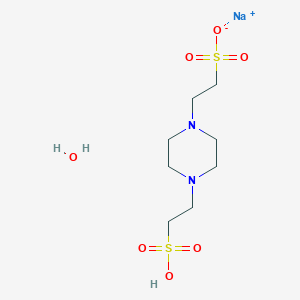


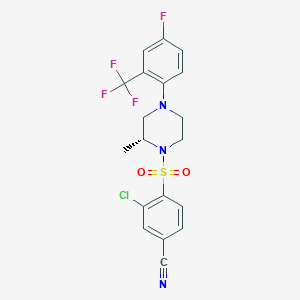

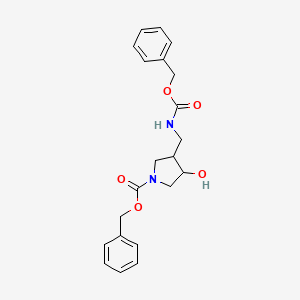
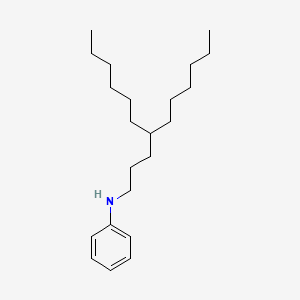
![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14752274.png)
